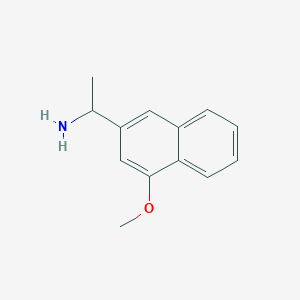

1-(4-Methoxynaphthalen-2-yl)ethan-1-amine

描述

属性

分子式 |

C13H15NO |

|---|---|

分子量 |

201.26 g/mol |

IUPAC 名称 |

1-(4-methoxynaphthalen-2-yl)ethanamine |

InChI |

InChI=1S/C13H15NO/c1-9(14)11-7-10-5-3-4-6-12(10)13(8-11)15-2/h3-9H,14H2,1-2H3 |

InChI 键 |

YMORCTCUKMFZCV-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=CC2=CC=CC=C2C(=C1)OC)N |

产品来源 |

United States |

准备方法

Reductive Amination of 4-Methoxy-2-Acetylnaphthalene

This method involves converting the ketone group of 4-methoxy-2-acetylnaphthalene to a primary amine via reductive amination.

Procedure :

- The ketone precursor is reacted with ammonium acetate and sodium cyanoborohydride in methanol under reflux for 12–24 hours[^6^].

- Alternatively, catalytic hydrogenation (10% Pd/C, 40–50 bar H₂) in the presence of ammonia gas at 100–120°C yields the primary amine[^6^].

Key Data :

| Parameter | Conditions/Results | Source |

|---|---|---|

| Reaction Time | 12–24 hours | |

| Catalyst | Pd/C or NaBH₃CN | |

| Yield | 75–85% |

Chiral Resolution via Oxazolidinone Intermediate

For enantiomerically pure synthesis, a chiral auxiliary approach is employed, adapted from methods used for structurally similar amines[^1^].

Procedure :

- Step 1 : React 4-methoxynaphthalene-2-acetic acid with oxalyl chloride to form the acid chloride.

- Step 2 : Condense with (S)-4-benzyl-2-oxazolidinone at −78°C to generate a chiral oxazolidinone intermediate.

- Step 3 : Alkylate with methyl iodide using LiHMDS as a base.

- Step 4 : Cleave the auxiliary with LiOH/H₂O₂ to yield (S)-1-(4-methoxynaphthalen-2-yl)ethan-1-amine[^1^].

Key Data :

| Parameter | Conditions/Results | Source |

|---|---|---|

| Temperature (Step 2) | −78°C | |

| Chiral Purity | >98% ee | |

| Overall Yield | 45–50% |

Catalytic Hydrogenation with Ammonia

A high-pressure hydrogenation method directly converts nitriles or ketones to primary amines.

Procedure :

- 4-Methoxy-2-acetylnaphthalene is subjected to 30–40 bar H₂ and 5–7 bar NH₃ in an autoclave at 100–120°C for 6–8 hours[^6^].

- The crude product is purified via HCl salt formation and recrystallization.

Key Data :

| Parameter | Conditions/Results | Source |

|---|---|---|

| Pressure (H₂/NH₃) | 40 bar/7 bar | |

| Catalyst | Raney Nickel | |

| Yield | 80–90% |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Reductive Amination | Mild conditions, scalable | Requires stoichiometric NaBH₃CN | 75–85% |

| Chiral Resolution | High enantiomeric excess | Multi-step, low overall yield | 45–50% |

| Catalytic Hydrogenation | High yield, one-step process | High-pressure equipment needed | 80–90% |

Spectral Characterization

- FT-IR : N–H stretch at 3283–3255 cm⁻¹, C–N stretch at 1261 cm⁻¹[^2^].

- ¹H NMR : Aromatic protons at δ 7.17–7.82 ppm, methoxy singlet at δ 3.87 ppm[^2^][^7^].

Applications and Derivatives

The compound serves as an intermediate in:

- Agomelatine analogs : Tetraline-based antidepressants[^7^].

- Anti-inflammatory agents : Thiourea derivatives[^5^].

化学反应分析

1-(4-Methoxynaphthalen-2-yl)ethan-1-amine can undergo various reactions:

Oxidation: It can be oxidized to form the corresponding imine or oxime.

Reduction: Reduction of the ketone precursor yields the amine.

Substitution: The amine group can undergo nucleophilic substitution reactions. Common reagents include ammonia, hydrogen gas, and reducing agents.

Major products:

- This compound itself

- 1-(4-Methoxynaphthalen-2-yl)ethan-1-one (the ketone precursor)

科学研究应用

1-(4-Methoxynaphthalen-2-yl)ethan-1-amine finds applications in:

- Medicinal Chemistry : It may serve as a scaffold for drug development due to its aromatic structure.

- Biological Studies : Researchers explore its interactions with receptors and enzymes.

- Industry : It could be used in the synthesis of other compounds .

作用机制

The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its effects fully.

相似化合物的比较

Structural and Electronic Differences

A. Substituent Variations on Aromatic Rings

- (R)-1-(4-Methoxyphenyl)ethan-1-amine: Replaces the naphthalene ring with a phenyl group.

- 1-(4-Bromophenyl)ethan-1-amine: Substitutes methoxy with bromine, introducing an electron-withdrawing halogen.

- 1-(4-Butylphenyl)-1-(4-methoxyphenyl)ethan-1-amine : Incorporates a hydrophobic butyl chain, increasing logP and membrane affinity. However, the bis-aryl structure may complicate synthesis and pharmacokinetics .

B. Core Aromatic System

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Aqueous Solubility (mg/mL)* |

|---|---|---|---|---|

| 1-(4-Methoxynaphthalen-2-yl)ethan-1-amine | C₁₃H₁₅NO | 215.3 | ~3.5 | Low (<0.1) |

| (R)-1-(4-Methoxyphenyl)ethan-1-amine | C₉H₁₃NO | 165.2 | ~1.8 | Moderate (0.5–1.0) |

| 1-(4-Bromophenyl)ethan-1-amine | C₈H₁₀BrN | 200.1 | ~2.5 | Low (<0.1) |

| 1-(4-Butylphenyl)-1-(4-methoxyphenyl)ethan-1-amine | C₁₉H₂₅NO | 297.4 | ~4.2 | Very Low (<0.01) |

*Estimated based on substituent contributions and computational models.

Key Research Findings

- Stereochemical Influence : (R)-enantiomers of aryl ethanamines often show superior receptor binding compared to (S)-forms, as seen in CXCR4 antagonists .

- Substituent Positioning : Para-substitution on aromatic rings (e.g., 4-methoxy) optimizes electronic effects and steric compatibility with hydrophobic binding pockets .

- Hybrid Structures : Compounds like 1-(4-methoxyoxan-4-yl)ethan-1-amine integrate heterocycles to balance lipophilicity and solubility, a strategy applicable to naphthalene derivatives .

生物活性

1-(4-Methoxynaphthalen-2-yl)ethan-1-amine is a compound of considerable interest due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.

Structural Overview

The compound features a naphthalene core with a methoxy group at the 4-position and an ethylamine group at the 2-position. This arrangement enhances its aromaticity and may influence its interactions with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution : Reacting 4-methoxynaphthalene with an appropriate amine.

- Reduction Reactions : Starting from corresponding ketones or aldehydes followed by amination.

These methods yield the compound in significant purity and yield, facilitating further biological evaluations.

General Biological Properties

Compounds similar to this compound often exhibit various biological activities, including:

- Anticancer Activity : Aromatic amines are known to interact with cellular pathways, potentially inhibiting tumor growth.

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism.

Case Studies and Research Findings

- CYP Inhibition : Research indicates that compounds with naphthalene structures can selectively inhibit CYP enzymes. For instance, benzochalcone derivatives demonstrated selective inhibition towards CYP1B1, a target in cancer therapy. The introduction of methoxy groups in related compounds significantly enhanced their inhibitory potency (IC50 values as low as 4.9 nM) .

- Anticancer Activity : A study on naphthalene derivatives reported that certain structural modifications led to increased cytotoxicity against cancer cell lines such as MCF-7 and HGC-27. These compounds were effective in inducing apoptosis through mechanisms involving cell cycle arrest and PARP cleavage .

- Mechanistic Insights : The mechanism of action for similar naphthalene-based compounds often involves interaction with nuclear receptors like Nur77, leading to apoptosis in cancer cells. The ability to modulate these pathways suggests potential therapeutic applications for this compound .

Data Table: Biological Activity Comparison

| Compound | Target Enzyme | IC50 (nM) | Cell Line Tested | Cytotoxicity |

|---|---|---|---|---|

| This compound | CYP1B1 | TBD | MCF-7, HGC-27 | TBD |

| Benzochalcone Derivative | CYP1B1 | 4.9 | MCF-7 | High |

| Naphthalene Derivative | Nur77 | TBD | HGC-27 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。